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1. Introduction A prominent mechanism of resistance to single-agent BCL-2 inhibition in Acute Myeloid
Leukemia (AML) is the upregulation of other pro-survival proteins, particularly MCL1 [1]. This application
note details a synergistic combination therapy using the selective BCL-2 inhibitor S55746 and the selective
MCL1 inhibitor S63845. Pre-clinical data demonstrate that this dual BH3-mimetic strategy effectively
induces apoptosis in AML cells, including those from chemotherapy-resistant patients, and shows a favorable

toxicity profile towards normal hematopoietic cells [1].
2. Key Experimental Findings & Quantitative Data

The core findings from the pre-clinical synergy studies are summarized in the table below.

Experimental

Treatment Key Outcome(s) Reference/Context
Model
In Vitro: Panel S55746 + Synergistic induction of apoptosis Cell viability assessed via
of AML cell S63845 (caspase & BAX/BAK dependent); Cell Titer Glo/SYTOX Blue;
lines Superior to combinations with Synergy calculated via
cytarabine or decitabine [1]. Loewe additivity model [1].
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Experimental

Treatment Key Outcome(s) Reference/Context
Model
In Vitro: S55746 + Active in ~50% of primary samples 48-hour treatment; viability
Primary AML S63845 across various genotypes; Effective determined by FACS
Patient in chemoresistant/refractory analysis of SYTOX Blue
Samples samples [1]. exclusion [1].
Ex Vivo: S55746 + Greater toxicity against leukemic Suggests a therapeutic
Normal vs. S63845 progenitors vs. normal CD34+ window [1].
Leukemic Cells hematopoietic progenitors [1].
In Vivo: Murine  S55746 Prolonged survival; Suppression of MV4;11 and OCI-AML3 cell
AML (oral) + patient-derived leukemia in bone lines; PDX models [1].
Xenografts S63845 (IV)  marrow [1].

3. Detailed Experimental Protocols

3.1. In Vitro Synergy Assay (Cell Viability & Apoptosis) This protocol is used to quantify the combined
effect of S55746 and S63845 on AML cell lines and primary samples [1].

o Key Materials:

o Drugs: S55746 and S63845. Prepare stock solutions in DMSO and store at -20°C.

o Cells: AML cell lines (e.g., MV4;11, MOLM-13) or ficoll-purified primary human AML cells.

o Media: RPMI-1640 supplemented with 10-20% FBS, penicillin/streptomycin, and L-glutamine.

o Reagents: Cell Titer Glo (Promega) for viability or SYTOX Blue Dead Cell Stain (Invitrogen) for
apoptosis.

¢ Procedure:

o Cell Plating: Seed cells in 96-well plates at a density of 2.5 x 10° cells/mL [1].

o Drug Preparation: Prepare a checkerboard of serial dilutions for $55746 and S63845, both as
single agents and in combination. A typical setup uses seven to nine 3.16-fold or 2-fold serial
dilutions [1].

o Treatment & Incubation: Add the drug dilutions to the cells and incubate for 48-72 hours at
37°C and 5% COz2 [1].

o Viability Readout:

= Cell Titer Glo: Add reagent, measure luminescence [1].
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= SYTOX Blue Exclusion: Analyze by flow cytometry. SYTOX Blue is excluded from live
cells [1].
o Data Analysis:
= Calculate LCso/ICso values for single agents using non-linear regression (e.g., in
GraphPad Prism) [1].
= Quantify drug synergy using the Loewe additivity model and report as a Synergy
Score [1].

3.2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the anti-leukemic efficacy of the

combination in vivo [1].

e Key Materials:

o Animals: NOD/SCID/IL2rynull (NSG) mice, 6-weeks-old.
o Cell Line: Luciferase-expressing MV4;11 or OCI-AML3 cells.
o Drug Formulations:
= S55746: 100 mg/kg in PEG400:Ethanol:Water (40:10:50), prepared fresh [1].
= S63845: 25 mg/kg in 50% (2-hydroxypropyl)-B-cyclodextrin + 50% 50 mM HCI [1].

¢ Procedure:

o Engraftment: Irradiate mice (100 Rad) and intravenously inject 1 x 10° luciferase-positive AML
cells [1].

o Randomization: After confirming engraftment (e.g., by bioluminescence imaging or flow
cytometry for human CD45+ cells in peripheral blood), randomize mice into treatment groups
[1].

o Dosing Regimen:

= S55746: Administer daily via oral gavage [1].
= S63845: Administer twice weekly or weekly via intravenous injection [1].
o Monitoring:
= Monitor survival and overall health (weight, behavior).
= Track disease burden via bioluminescence imaging or flow cytometry of peripheral blood
and bone marrow for human CD45+ cells [1].

Pathway & Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the mechanistic rationale and experimental

workflow.
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1. Apoptosis Induction via Dual BCL-2/MCL1 Inhibition This diagram shows how S55746 and S63845

work together to trigger mitochondrial apoptosis.
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2. In Vivo Efficacy Study Workflow This diagram outlines the key steps for evaluating the drug

combination in a mouse xenograft model.
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Conclusion

The pre-clinical data robustly supports the synergistic anti-leukemic activity of combining the BCL-2
inhibitor §55746 with the MCL1 inhibitor S63845. This dual BH3-mimetic strategy presents a promising,

non-chemotherapy approach for treating AML, including high-risk and chemoresistant disease, with a
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potential therapeutic window. The protocols provided here offer a template for further investigation into this

combination.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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